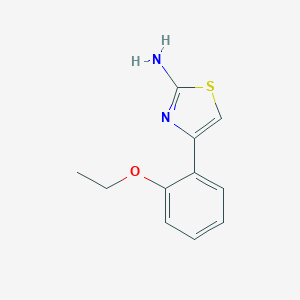

4-(2-Ethoxyphenyl)-1,3-thiazol-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(2-Ethoxyphenyl)-1,3-thiazol-2-amine, also known as 4-EPT, is an organic compound with a molecular formula of C9H10N2OS. It is a white crystalline solid with a melting point of 99-101°C. 4-EPT is a derivative of thiazole and is used in a variety of scientific research applications. It is used as a building block for the synthesis of various compounds, including pharmaceuticals, pesticides, and dyes. It is also used as a reagent in organic synthesis and as a ligand in coordination chemistry.

Scientific Research Applications

4-(2-Ethoxyphenyl)-1,3-thiazol-2-amine has been used in a variety of scientific research applications. It has been used as a ligand in coordination chemistry, as a reagent in organic synthesis, and as a building block for the synthesis of various compounds, including pharmaceuticals, pesticides, and dyes. It has also been used in the study of enzyme-catalyzed reactions, as well as in the study of cell signaling pathways.

Mechanism of Action

Target of Action

A structurally similar compound, 1-acetyl-4-(4-{4-[(2-ethoxyphenyl)thio]-3-nitrophenyl}pyridin-2-yl)piperazine, has been found to interact withIntegrin alpha-L . Integrins are a family of cell surface receptors that mediate the attachment between a cell and its surroundings, such as other cells or the extracellular matrix .

Mode of Action

It’s likely that it interacts with its targets in a manner similar to other aromatic compounds, possibly throughelectrophilic aromatic substitution . This involves the electrophile forming a sigma-bond to the aromatic ring, generating a positively charged intermediate, followed by the removal of a proton from this intermediate, yielding a substituted aromatic ring .

Pharmacokinetics

A related compound, 4-(3-cyclohexylpropionyl)-1-(2-ethoxyphenyl)piperazine, was found to undergooxidative dealkylation, aromatic and alicyclic hydroxylation . These metabolic pathways could potentially influence the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and its bioavailability .

Advantages and Limitations for Lab Experiments

The advantages of using 4-(2-Ethoxyphenyl)-1,3-thiazol-2-amine in laboratory experiments include its low cost, ease of synthesis, and wide availability. It is also relatively stable and can be stored for long periods of time without significant degradation. The main limitation of 4-(2-Ethoxyphenyl)-1,3-thiazol-2-amine is its lack of specificity, as it can interact with a variety of enzymes and receptors.

Future Directions

The future directions for research on 4-(2-Ethoxyphenyl)-1,3-thiazol-2-amine include further study of its mechanism of action and its biochemical and physiological effects. Additionally, further research is needed to determine its potential applications in therapeutic and diagnostic contexts. Other possible future directions include the development of new synthetic methods for the synthesis of 4-(2-Ethoxyphenyl)-1,3-thiazol-2-amine and the development of new derivatives of 4-(2-Ethoxyphenyl)-1,3-thiazol-2-amine with enhanced properties.

Synthesis Methods

4-(2-Ethoxyphenyl)-1,3-thiazol-2-amine is synthesized from the reaction of 2-ethoxyphenol and thiourea in the presence of sodium hydroxide. The reaction is carried out in aqueous solution at room temperature and is typically completed in about one hour. The reaction produces a white precipitate, which is collected by filtration and dried. The product is then purified by recrystallization from a suitable solvent.

properties

IUPAC Name |

4-(2-ethoxyphenyl)-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2OS/c1-2-14-10-6-4-3-5-8(10)9-7-15-11(12)13-9/h3-7H,2H2,1H3,(H2,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVOLGSRVNCMOCY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C2=CSC(=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30352726 |

Source

|

| Record name | 4-(2-ethoxyphenyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30352726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Ethoxyphenyl)-1,3-thiazol-2-amine | |

CAS RN |

383129-54-2 |

Source

|

| Record name | 4-(2-ethoxyphenyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30352726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Carbamic acid, [[(4-methylphenyl)amino]thioxomethyl]-, ethyl ester](/img/structure/B188173.png)

![6-Oxa-3-azabicyclo[3.1.1]heptane](/img/structure/B188176.png)

![3-Benzyl-2-mercapto-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B188182.png)

![3-(3-Nitrophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde](/img/structure/B188183.png)

![Benzo[h][1,6]naphthyridine-5-carbaldehyde](/img/structure/B188191.png)